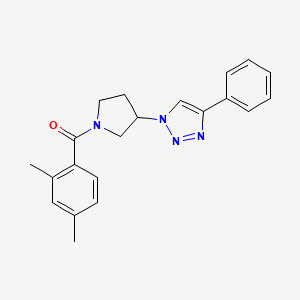

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034303-08-5

Cat. No.: VC4239991

Molecular Formula: C21H22N4O

Molecular Weight: 346.434

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034303-08-5 |

|---|---|

| Molecular Formula | C21H22N4O |

| Molecular Weight | 346.434 |

| IUPAC Name | (2,4-dimethylphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3 |

| Standard InChI Key | PNTYYMAVSJSGFI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |

Introduction

The compound (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that incorporates both a triazole and a pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis of the Compound

The synthesis of (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves several steps:

-

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The phenylacetylene reacts with an azide derivative to form the triazole.

-

Pyrrolidine Formation: The pyrrolidine component can be synthesized by reacting appropriate amines with carbonyl compounds under suitable conditions.

-

Final Coupling Reaction: The final product is obtained by coupling the triazole with the pyrrolidine using a suitable coupling agent or through direct condensation.

Biological Activity

Research has indicated that compounds containing triazole and pyrrolidine rings exhibit various biological activities:

-

Antimicrobial Activity: Triazole derivatives are known for their antifungal properties, while pyrrolidine-containing compounds have shown antibacterial effects.

-

Anticancer Potential: Some studies suggest that such compounds may have cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapeutics.

Research Findings

A review of recent literature reveals several studies focusing on similar compounds:

These findings underscore the importance of such compounds in medicinal chemistry and their potential for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume